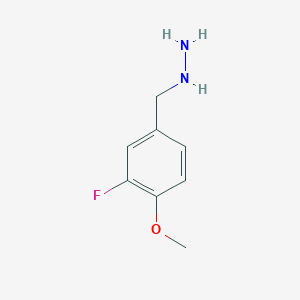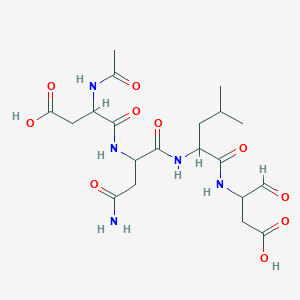
Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al is a synthetic peptide composed of aspartic acid, asparagine, leucine, and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al involves the stepwise coupling of amino acids using standard peptide synthesis techniques. The process typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed, and the peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) allows for efficient and scalable production of the peptide.
化学反応の分析
Types of Reactions
Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The peptide can undergo substitution reactions at the amino acid side chains, such as the replacement of the amino group with other functional groups using reagents like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding primary alcohol.
Substitution: The major products depend on the substituent introduced during the reaction.
科学的研究の応用
Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
作用機序
The mechanism of action of Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al involves its interaction with specific molecular targets, such as caspases. Caspases are a family of protease enzymes that play a crucial role in apoptosis (programmed cell death). This compound can inhibit caspase activity by binding to the active site of the enzyme, thereby preventing the cleavage of target proteins and subsequent cell death .
類似化合物との比較
Similar Compounds
Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-CHO: A similar peptide with an aldehyde group, used as a caspase inhibitor.
Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-MCA: A peptide with a methylcoumarin group, used as a fluorescent substrate for caspase activity assays.
Uniqueness
Ac-DL-Asp-DL-Asn-DL-Leu-DL-Asp-al is unique due to its specific sequence and the presence of an aldehyde group, which allows it to act as a potent inhibitor of caspase enzymes. This makes it a valuable tool in studying apoptosis and developing therapeutic agents for diseases involving caspase-mediated cell death.
特性
分子式 |
C20H31N5O10 |
|---|---|
分子量 |
501.5 g/mol |
IUPAC名 |
3-acetamido-4-[[4-amino-1-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H31N5O10/c1-9(2)4-12(18(33)23-11(8-26)5-16(29)30)24-19(34)13(6-15(21)28)25-20(35)14(7-17(31)32)22-10(3)27/h8-9,11-14H,4-7H2,1-3H3,(H2,21,28)(H,22,27)(H,23,33)(H,24,34)(H,25,35)(H,29,30)(H,31,32) |
InChIキー |
XZGUQURUQBIHMG-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


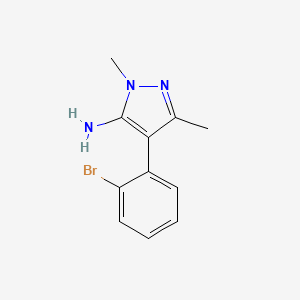
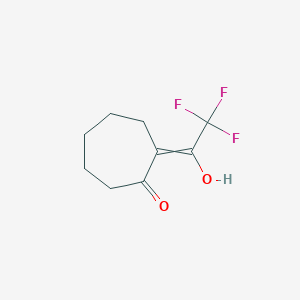
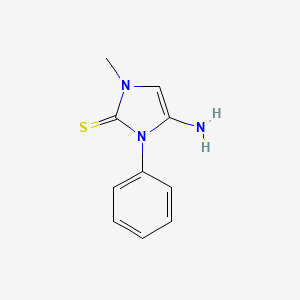
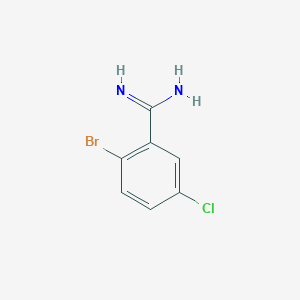

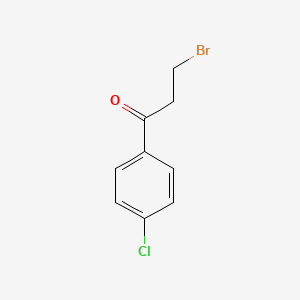
![Methyl 14-ethylidene-5-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate](/img/structure/B12439374.png)
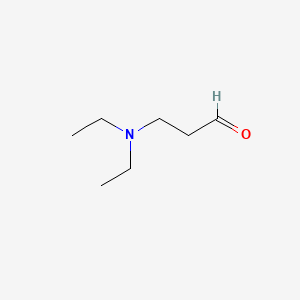
![[2-(Phenylsulfonyl)phenyl]hydrazine](/img/structure/B12439387.png)
![(3beta,5alpha,11alpha,12beta,14beta,17alpha)-11,12-Bis(acetyloxy)-3-[[2,6-dideoxy-4-O-(6-deoxy-3-O-methyl-beta-D-allopyranosyl)-3-O-methyl-beta-D-arabino-hexopyranosyl]oxy]-8,14-epoxypregnan-20-one](/img/structure/B12439394.png)
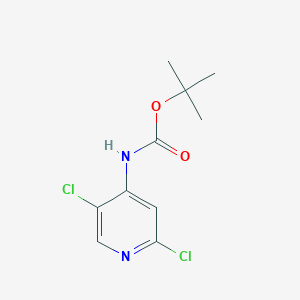
![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B12439410.png)
